L-Valacyclovir-d8 Hydrochloride
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Overview
Description
L-Valacyclovir-d8 Hydrochloride is a deuterated form of L-Valacyclovir, which is an antiviral medication used to treat infections caused by herpes viruses, including herpes simplex virus types 1 and 2, and varicella-zoster virus . The compound is often used as an internal standard in mass spectrometry for the quantification of L-Valacyclovir .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valacyclovir-d8 Hydrochloride involves the esterification of acyclovir with L-valine, followed by the incorporation of deuterium atoms. The reaction typically requires the use of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and the reaction conditions include controlled temperature and pH .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
L-Valacyclovir-d8 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like permanganate.
Hydrolysis: It is rapidly hydrolyzed to acyclovir and L-valine in the body.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of reactive functional groups.
Common Reagents and Conditions
Oxidation: Permanganate in alkaline conditions.
Hydrolysis: Enzymatic hydrolysis in the presence of esterases.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of acyclovir.
Hydrolysis: Acyclovir and L-valine.
Substitution: Substituted acyclovir derivatives.
Scientific Research Applications
L-Valacyclovir-d8 Hydrochloride is widely used in scientific research, including:
Chemistry: As an internal standard in mass spectrometry for the quantification of L-Valacyclovir.
Biology: Studying the pharmacokinetics and metabolism of antiviral drugs.
Medicine: Researching the efficacy and safety of antiviral treatments.
Industry: Quality control and validation of pharmaceutical formulations.
Mechanism of Action
L-Valacyclovir-d8 Hydrochloride is a prodrug that is rapidly converted to acyclovir in the body. Acyclovir is then phosphorylated by viral thymidine kinase to acyclovir monophosphate, which is further converted to acyclovir triphosphate by cellular enzymes . Acyclovir triphosphate inhibits viral DNA polymerase, preventing viral DNA synthesis and replication .
Comparison with Similar Compounds
Similar Compounds
Acyclovir: The active form of L-Valacyclovir, used to treat herpes infections.
Valacyclovir: The non-deuterated form of L-Valacyclovir.
Ganciclovir: Another antiviral drug used to treat cytomegalovirus infections.
Uniqueness
L-Valacyclovir-d8 Hydrochloride is unique due to the incorporation of deuterium atoms, which makes it an ideal internal standard for mass spectrometry. This deuteration provides enhanced stability and allows for precise quantification of L-Valacyclovir in various biological samples .
Properties
Molecular Formula |
C13H20N6O4 |
---|---|
Molecular Weight |
332.39 g/mol |
IUPAC Name |
2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2-amino-2,3,4,4,4-pentadeuterio-3-(trideuteriomethyl)butanoate |
InChI |
InChI=1S/C13H20N6O4/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20/h5,7-8H,3-4,6,14H2,1-2H3,(H3,15,17,18,20)/i1D3,2D3,7D,8D |
InChI Key |
HDOVUKNUBWVHOX-SKJDFIQESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N |
Canonical SMILES |
CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N |
Origin of Product |
United States |
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